1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Overview
Description
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is a chiral chemical compound widely used in various chemical reactions and industrial applications. It is known for its role as a chiral ligand and catalyst in asymmetric synthesis, making it a valuable tool in the field of organic chemistry .
Mechanism of Action
Target of Action
The primary target of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is the process of hydrocarboxylation reactions . It acts as a chiral ligand in these reactions, facilitating the formation of complex structures with other compounds such as rhodium .
Mode of Action
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate interacts with its targets by mediating the asymmetric dipolar cycloaddition of diazo compounds . This interaction results in changes to the structure and properties of the compounds involved, leading to the formation of new complex structures.
Biochemical Pathways
The compound affects the biochemical pathway of hydrocarboxylation, a process that involves the addition of a carboxyl group to a substrate . It also influences the pathway of asymmetric dipolar cycloaddition, a reaction that combines two compounds to form a cyclic structure .
Result of Action
The action of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate results in the formation of complex structures through hydrocarboxylation reactions and asymmetric dipolar cycloaddition . It also facilitates the separation of certain racemic amines that have proven difficult to separate .
Biochemical Analysis
Biochemical Properties
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate plays a significant role in biochemical reactions, particularly in asymmetric synthesis. It interacts with various enzymes, proteins, and other biomolecules to mediate and catalyze reactions. For instance, it forms complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds . Additionally, it is used in chiral Bronsted acid-catalyzed enantioselective Mannich reactions . The nature of these interactions often involves the formation of stable complexes that facilitate the desired chemical transformations.
Cellular Effects
The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a chiral ligand in hydrocarboxylation reactions can impact the synthesis of essential biomolecules within cells . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone by forming stable complexes with the substrate . These interactions often result in changes in gene expression and enzyme activity, leading to the desired biochemical outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being protected from light and stored under nitrogen . Its activity may decrease over time, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by facilitating specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition or disruption of metabolic pathways, leading to cellular dysfunction . Therefore, determining the optimal dosage is crucial for achieving the desired outcomes while minimizing potential risks.
Metabolic Pathways
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It plays a role in the hydrocarboxylation reactions, forming complexes with rhodium to mediate these processes . These interactions can influence the overall metabolic state of cells, affecting the synthesis and degradation of key biomolecules.
Transport and Distribution
The transport and distribution of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions ensure that the compound reaches the desired cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with the appropriate biomolecules and participate in the relevant biochemical reactions, ensuring its efficacy in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through the reaction of 1,1’-binaphthyl-2,2’-diol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:
Asymmetric Catalysis: It acts as a chiral ligand in asymmetric hydrogenation, hydroformylation, and cycloaddition reactions
Substitution Reactions: It participates in nucleophilic substitution reactions, particularly in the formation of chiral phosphates.
Common Reagents and Conditions:
Reagents: Common reagents include phosphorus oxychloride, pyridine, and various transition metal catalysts such as rhodium and palladium
Conditions: Reactions typically occur under reflux or at elevated temperatures, with inert atmospheres to prevent oxidation.
Major Products:
Asymmetric Catalysis Products: Enantiomerically enriched compounds, such as chiral alcohols and amines.
Substitution Products: Chiral phosphates and related derivatives.
Scientific Research Applications
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate has numerous applications in scientific research:
Comparison with Similar Compounds
- 1,1’-Binaphthyl-2,2’-diamine
- 1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate
- 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is unique due to its high enantioselectivity and versatility in various asymmetric catalytic reactions. Its ability to form stable chiral complexes with a wide range of transition metals makes it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188685 | |
Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35193-63-6, 39648-67-4, 35193-64-7 | |
Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35193-63-6 | |
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Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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